L 012 sodium salt

ROS Detection Chemiluminescence Superoxide

Researchers studying oxidative stress face a critical challenge: luminol lacks sensitivity for low-level superoxide detection, while lucigenin produces artifactual signals via redox cycling. L-012 sodium salt overcomes both limitations: • 10-100× higher CL yield than luminol; 100× signal intensity in stimulated neutrophils • No redox-cycling artifact - enables accurate NADPH oxidase (Nox) quantification • Clinically validated in MAPS assay for MPO biomarker detection; ideal for HTS and in vivo BLI Supplied ≥98% pure (HPLC) with full QC documentation. Standard global shipping from stock.

Molecular Formula C13H8ClN4NaO2
Molecular Weight 310.67 g/mol
Cat. No. B608409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 012 sodium salt
SynonymsL012 sodium salt;  L012 sodium;  L-012 sodium;  L 012 sodium;  L 012 sodium salt;  L-012 sodium salt; 
Molecular FormulaC13H8ClN4NaO2
Molecular Weight310.67 g/mol
Structural Identifiers
InChIInChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1
InChIKeyIGEUYSJHQQCEFP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-012 Sodium Salt for Superior ROS Chemiluminescence Detection: A Procurement-Focused Technical Overview


L-012 sodium salt (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione sodium salt) is a luminol-based chemiluminescent (CL) probe designed for the detection of reactive oxygen and nitrogen species (ROS/RNS) [1]. It is primarily utilized to quantify NADPH oxidase-derived superoxide in vitro and to monitor ROS/RNS in vivo [2]. Characterized by a molecular formula of C13H8ClN4NaO2, a molecular weight of 310.67, and a chemiluminescent emission maximum of 470 nm, it serves as a widely adopted tool for investigating oxidative stress across various biological systems, from cell-free assays to complex in vivo models .

Why Generic 'Luminol Analogs' Are Not Interchangeable with L-012 Sodium Salt in Critical Assays


L-012 sodium salt cannot be replaced by generic luminol or other common chemiluminescent probes without sacrificing assay performance due to fundamental differences in sensitivity, signal yield, and reliability . Unlike lucigenin, which is known to artificially amplify signals through redox cycling, L-012 avoids this artifact, thereby enabling a more accurate quantification of superoxide production [1]. Furthermore, its significantly higher chemiluminescence yield compared to luminol, lucigenin, and MCLA directly translates to improved signal-to-noise ratios, which is critical for detecting subtle changes in ROS production in complex biological samples and for ensuring robust and reproducible data [2].

Quantitative Differentiation of L-012 Sodium Salt Against Key Comparators: A Data-Driven Procurement Guide


Up to 100-Fold Higher Chemiluminescence Yield vs. Luminol and Lucigenin in Cell-Free Systems

In a direct head-to-head comparison, L-012 demonstrated a chemiluminescence signal that was 10- to 100-fold higher than luminol, lucigenin, and coelenterazine when detecting superoxide generated by the hypoxanthine/xanthine oxidase (HX/XO) system or peroxynitrite from SIN-1 [1].

ROS Detection Chemiluminescence Superoxide Cell-Free Assay

100x and 10x Higher CL Intensity vs. Luminol and MCLA in Neutrophil Assays

In a 1999 study on neutrophil ROS production, L-012 generated a chemiluminescence intensity approximately 100 times higher than luminol and 10 times higher than the luciferin analog MCLA under opsonized zymosan stimulation in human blood and rat peritoneal neutrophils [1].

Neutrophil Biology Innate Immunity ROS Phagocytosis

7-Fold Higher Signal-to-Background Ratio vs. Dihydroethidine in Mitochondria

In isolated mitochondria with blocked respiration, L-012-enhanced chemiluminescence provided a signal-to-background ratio for superoxide detection that was 7-fold higher than that obtained with the fluorescence dye dihydroethidine (DHE) [1].

Mitochondrial Biology Oxidative Stress Fluorescence Superoxide

Avoids Redox Cycling Artifacts Inherent to Lucigenin for Accurate Superoxide Quantification

Unlike the widely used probe lucigenin, L-012 was shown by electron paramagnetic resonance (EPR) spectroscopy to not undergo redox cycling, a process that can lead to artificial amplification and overestimation of superoxide signals [1].

NADPH Oxidase Vascular Biology Assay Artifacts EPR

Enables 13.75-Fold More Sensitive HRP Detection vs. 4-Iodophenol in Enhanced CL Assays

In an optimized horseradish peroxidase (HRP) detection system, the use of L-012 with the enhancer HPI (2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole) achieved a detection limit of 0.08 fmol of HRP, compared to a detection limit of 1.1 fmol for luminol with the common enhancer 4-iodophenol. This represents a 13.75-fold improvement in sensitivity [1].

ELISA Immunoassay Horseradish Peroxidase Signal Enhancement

Facilitates Rapid, Inhibitor-Resistant MPO Activity Assay with Better Inter-Assay Agreement than Clinical ELISAs

A novel bioluminescence assay (MAPS) using L-012 as a substrate measured MPO activity in human plasma in under one hour and was resistant to endogenous MPO inhibitors. In a pilot study of 72 patient samples, results from the L-012-based MAPS assay and a clinical ELISA were concordant within 2±11 μg l−1, and the agreement between MAPS and ELISA was better than the agreement between two independent ELISAs [1].

Myeloperoxidase Cardiovascular Disease Clinical Assay Biomarker

High-Impact Application Scenarios for L-012 Sodium Salt Based on Demonstrated Performance Advantages


Quantifying Low-Abundance NADPH Oxidase Activity in Vascular Tissues and Whole Blood

For studies focused on vascular oxidative stress where NADPH oxidase activity is low or subtle changes are expected, L-012 is the superior choice. Its proven ability to detect superoxide with 10- to 100-fold higher sensitivity than luminol in cell-free systems and to avoid lucigenin's redox cycling artifacts ensures that small but biologically significant changes in superoxide production from aortic rings, endothelial cells, or whole blood can be reliably and accurately quantified [1].

High-Throughput Screening for Nox Inhibitors in Phagocytes

L-012's exceptional signal intensity, demonstrated as 100-fold higher than luminol in stimulated neutrophils, makes it an ideal substrate for high-throughput screening (HTS) assays aimed at identifying novel inhibitors of NADPH oxidase (Nox) [2]. The robust signal window minimizes false negatives and allows for the use of lower cell numbers and reagent volumes, thereby reducing per-assay costs while maintaining high data quality in large screening campaigns.

Developing Next-Generation Rapid Diagnostic Assays for Myeloperoxidase (MPO)

L-012 is the key enabling reagent for the MAPS (MPO activity on a polymer surface) assay, which has been clinically validated to measure MPO, a cardiovascular disease biomarker, in human plasma in under an hour [3]. This application is directly relevant for diagnostic companies and clinical laboratories seeking to replace costly and time-consuming MPO ELISAs with a faster, more reproducible, and equally accurate bioluminescence method.

In Vivo Bioluminescence Imaging (BLI) of Inflammation in Deep Tissues

The high quantum yield and sensitivity of L-012, coupled with its demonstrated utility in tracking dynamic inflammatory responses in vivo, position it as a powerful tool for non-invasive bioluminescence imaging (BLI) [4]. It is particularly well-suited for longitudinal studies of neutrophil-driven pathologies, such as the monitoring of neutrophil extracellular trap (NET) formation and tumor-associated inflammation in animal models of cancer and autoimmune disease.

Technical Documentation Hub

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28 linked technical documents
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